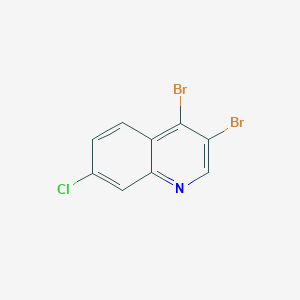

3,4-Dibromo-7-chloroquinoline

Description

3,4-Dibromo-7-chloroquinoline (CAS 373384-15-7, molecular formula C₉H₄Br₂ClN, molecular weight 321.40 g/mol) is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 4 and a chlorine atom at position 7 of the quinoline core . Its structural features, including electron-withdrawing halogens, influence its reactivity, solubility, and interactions in biological systems.

Properties

CAS No. |

373384-15-7 |

|---|---|

Molecular Formula |

C9H4Br2ClN |

Molecular Weight |

321.39 g/mol |

IUPAC Name |

3,4-dibromo-7-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |

InChI Key |

CTKIMVBVZVAFNS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)Br)Br |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4,7-Dichloroquinoline

- Structure : Chlorine atoms at positions 4 and 7.

- Synthesis: Prepared via direct chlorination of quinoline or as an intermediate in the synthesis of antimalarial agents. For example, it reacts with 4-amino-1-pentanol under heat to form 4-(4-hydroxy-1-methylbutylamino)-7-chloroquinoline, a precursor to pyrrolidine derivatives .

- Key Differences: Replacing bromine with chlorine reduces molecular weight (206.05 g/mol vs.

4-Amino-7-chloroquinoline

- Structure: Amino group at position 4 and chlorine at position 7.

- Metabolism: Studied as a minor metabolite of chloroquine and hydroxychloroquine. Its degradation pathway involves sequential deethylation and oxidation, contrasting with brominated derivatives that may exhibit slower metabolic clearance due to bromine’s larger atomic radius .

- Key Differences: The amino group enhances hydrogen-bonding capacity, whereas bromine atoms in 3,4-dibromo-7-chloroquinoline increase lipophilicity and steric bulk.

7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure: Bromine at position 7 of a tetrahydroisoquinoline scaffold.

- Applications: Used in pharmaceutical intermediates, though its isoquinoline core differs from quinoline in ring saturation and electronic properties .

Key Observations :

- Electron Effects: Bromine’s strong electron-withdrawing nature in 3,4-dibromo-7-chloroquinoline may enhance electrophilic reactivity compared to chlorinated analogues.

- Antifungal Activity: Substituted 7-chloroquinoline derivatives (e.g., compounds with amino or alkyl groups) have demonstrated antifungal properties in broth dilution assays, though specific data for the dibromo variant remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.